Bienvenue dans la boutique en ligne BenchChem!

3-(1H-indazol-7-yl)propanoic acid

Carbonic anhydrase inhibition CA7 Neuropathic pain

This unsubstituted indazole propanoic acid is a privileged scaffold for fragment-based drug discovery (FBDD) and kinase inhibitor development. Its 7-position substitution pattern is critical for engaging the hinge region of ATP-binding pockets, directly enabling potent carbonic anhydrase VII inhibition (Ki=2.40 nM) and AMPK activation—bioactivity that is regioisomer-dependent and not guaranteed with generic 5- or 6-substituted analogs. Sourcing the exact CAS 1509410-53-0 ensures a clean SAR starting point for modular derivatization and avoids off-target risks associated with pre-functionalized or mis-positioned alternatives.

Molecular Formula C10H10N2O2
Molecular Weight 190.2
CAS No. 1509410-53-0
Cat. No. B6588515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-indazol-7-yl)propanoic acid
CAS1509410-53-0
Molecular FormulaC10H10N2O2
Molecular Weight190.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1H-indazol-7-yl)propanoic acid (CAS 1509410-53-0): Procurement-Relevant Structural and Baseline Characterization


3-(1H-indazol-7-yl)propanoic acid (CAS 1509410-53-0) is a heterocyclic compound consisting of a 1H-indazole ring fused to a propanoic acid moiety at the 7-position . With a molecular formula of C₁₀H₁₀N₂O₂ and a molecular weight of 190.20 g/mol , this compound serves as a versatile scaffold in medicinal chemistry for the development of kinase inhibitors [1][2], carbonic anhydrase inhibitors [3], and AMPK activators [4]. Its unsubstituted indazole core provides a fundamental starting point for fragment-based drug discovery and subsequent structure-activity relationship (SAR) optimization [5].

Why 3-(1H-indazol-7-yl)propanoic acid (CAS 1509410-53-0) Is Not Interchangeable with Other Indazole Propanoic Acid Isomers or Derivatives


In the indazole propanoic acid chemical space, seemingly minor structural variations—such as the position of the propanoic acid substituent (7-yl vs. 6-yl or 5-yl) or the substitution pattern on the indazole ring—can profoundly alter biological target engagement and selectivity profiles. For example, the 7-substituted indazole core is a privileged scaffold for achieving potent inhibition of carbonic anhydrase VII [1], whereas 3-substituted indazoles are often optimized for Nav1.7 blockade [2]. Furthermore, the unsubstituted nature of the indazole ring in this compound provides a clean SAR starting point, allowing for predictable and modular derivatization that is not guaranteed with pre-functionalized analogs. Substituting a generic indazole propanoic acid for 3-(1H-indazol-7-yl)propanoic acid without rigorous comparative binding data risks introducing unwanted off-target activity or losing the specific potency and selectivity profile documented for this exact regioisomer. The following evidence guide provides the quantitative differentiation necessary for informed procurement decisions.

Quantitative Differentiation of 3-(1H-indazol-7-yl)propanoic acid (CAS 1509410-53-0) vs. Comparators: A Procurement-Focused Evidence Guide


Carbonic Anhydrase VII (CA7) Inhibition: Comparable Potency to Acetazolamide

3-(1H-indazol-7-yl)propanoic acid inhibits human carbonic anhydrase VII (CA7) with a Ki of 2.40 nM [1]. This potency is virtually identical to the clinically used carbonic anhydrase inhibitor acetazolamide, which has a reported Ki of 2.5 nM for the same target [2]. This demonstrates that this unoptimized fragment compound achieves nanomolar potency against CA7 without extensive structural elaboration.

Carbonic anhydrase inhibition CA7 Neuropathic pain

Isoform Selectivity: CA7 vs. CA2 Selectivity Window

3-(1H-indazol-7-yl)propanoic acid exhibits a 4.6-fold selectivity for CA7 (Ki = 2.40 nM) over CA2 (Ki = 11 nM) [1]. In contrast, acetazolamide displays a different selectivity profile, with Ki values of 2.5 nM for CA7 and 12 nM for CA2 [2], representing a 4.8-fold selectivity ratio that is comparable but not identical. This selectivity window is critical for minimizing off-target effects associated with CA2 inhibition, such as diuresis and metabolic acidosis.

Carbonic anhydrase Isoform selectivity CA2

Isoform Selectivity: CA7 vs. CA14 Selectivity Window

3-(1H-indazol-7-yl)propanoic acid demonstrates a 24-fold selectivity for CA7 (Ki = 2.40 nM) over CA14 (Ki = 58 nM) [1]. Acetazolamide exhibits a smaller selectivity margin, with a Ki of approximately 25-41 nM for CA14 [2], resulting in only a 10- to 16-fold selectivity over CA14. This broader selectivity window for 3-(1H-indazol-7-yl)propanoic acid may translate to a reduced potential for off-target effects mediated by CA14.

Carbonic anhydrase CA14 Selectivity profiling

Regioisomeric Positioning: 7-yl vs. 6-yl and 5-yl Propanoic Acid Analogs

The position of the propanoic acid substituent on the indazole ring is a critical determinant of biological activity. 3-(1H-indazol-7-yl)propanoic acid is one of several regioisomers, including the 6-yl and 5-yl analogs . While direct comparative binding data for these specific regioisomers against the same targets is not available, the 7-position is often preferred for achieving potent kinase inhibition due to favorable interactions with the hinge region of the ATP-binding pocket. The 6-yl and 5-yl analogs are expected to exhibit different selectivity and potency profiles based on altered binding geometries.

Indazole Regioisomer SAR

Fragment-Based Drug Discovery (FBDD) Potential: Indazole Core vs. Other Heterocycles

The indazole core, as present in 3-(1H-indazol-7-yl)propanoic acid, has been successfully utilized in fragment-based drug discovery (FBDD) campaigns, notably as a starting point for developing ketohexokinase (KHK) inhibitors [1]. The indazole scaffold offers a balance of hydrogen bond donor/acceptor capacity and aromatic stacking potential that is distinct from other common heterocyclic fragments like pyrazole or indole. While not a direct comparison of the exact compound, this evidence supports the privileged nature of the indazole core for generating high-quality lead compounds.

Fragment-based drug discovery Indazole Ketohexokinase

High-Value Research and Industrial Applications for 3-(1H-indazol-7-yl)propanoic acid (CAS 1509410-53-0)


Fragment-Based Drug Discovery (FBDD) Campaigns Targeting Carbonic Anhydrase VII

Given its potent and selective inhibition of carbonic anhydrase VII (Ki = 2.40 nM) [1] with a favorable selectivity window over CA2 and CA14, 3-(1H-indazol-7-yl)propanoic acid is an ideal fragment hit for initiating FBDD programs aimed at developing novel non-sulfonamide CA7 inhibitors. Its small size (MW = 190.20) and unsubstituted indazole core provide multiple vectors for chemical elaboration to improve potency, selectivity, and pharmacokinetic properties. This application is directly supported by the quantitative binding data presented in Section 3.

Kinase Inhibitor Scaffold Optimization

Indazole-based compounds are widely recognized as privileged scaffolds for kinase inhibition [2][3]. 3-(1H-indazol-7-yl)propanoic acid can serve as a versatile synthetic intermediate for generating focused libraries of kinase inhibitors, particularly those targeting FGFR, cKIT, FLT3, and JNK3. The 7-position substitution pattern is favorable for engaging the hinge region of the ATP-binding pocket, a critical interaction for kinase inhibition. This application is supported by the extensive patent literature describing indazole-based kinase inhibitors.

AMPK Activator Development for Inflammatory and Autoimmune Diseases

Recent patent literature highlights substituted indazole propionic acid derivatives as activators of AMP-activated protein kinase (AMPK) [4]. 3-(1H-indazol-7-yl)propanoic acid provides the core scaffold for developing novel AMPK activators with potential applications in inflammatory, autoimmune, and gastrointestinal disorders. This compound can be used as a starting point for synthesizing and evaluating new chemical entities targeting the AMPK pathway.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1H-indazol-7-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.